molecular formula C24H32O8 B1631900 Lophanthoidin B

Lophanthoidin B

Cat. No. B1631900
M. Wt: 448.5 g/mol
InChI Key: FOQUQAGAAHKGMV-QSNKTEHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lophanthoidin B is a natural product found in Isodon lophanthoides with data available.

Scientific Research Applications

  • Nanoparticle Synthesis and Antibacterial Activity :

    • Lophanthoidin B, derived from the leaf extract of Paraserianthes lophantha, has been used in the eco-friendly synthesis of ZnO nanoparticles. This method is non-toxic and highly efficient. The ZnO nanoparticles synthesized using Lophanthoidin B exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Hazim et al., 2022).
  • Pharmacognostic Studies :

    • Research on Herbra Isodonis Lophanthoidis, which might include Lophanthoidin B, focuses on establishing the correct scientific names and certified plants for germplasm in cultivation. This is important for ensuring the safety and efficacy of its crude drug and preparations (Deng, 2009).
  • Chromatographic Analysis for Species Identification :

    • High-performance thin-layer chromatographic fingerprints of triterpenoids, possibly including Lophanthoidin B, have been developed for distinguishing between closely related species like Isodon lophanthoides and its varieties. This method is specific and suitable for rapid identification in herbal medicines (Lin et al., 2019).
  • Extraction and Antioxidant Activity Studies :

    • Ultrasound-assisted extraction methods have been used to prepare polysaccharides from Isodon lophanthoides var. gerardianus, which could contain Lophanthoidin B. These polysaccharides demonstrate good antioxidant activity (Wen et al., 2011).
  • Quality Standard Establishment :

    • Efforts have been made to establish quality standards for Rabdosia lophanthoides, potentially involving Lophanthoidin B, to ensure its safe and correct use. This includes pharmacognostic studies and field investigations (Xiao et al., 2000).
  • Cancer-Related Research :

    • Ethanol extracts of Lophatheri Herba, which might include Lophanthoidin B, show anti-cancer activity in human cancer cells by suppressing metastatic and angiogenic potential. This indicates its potential for managing metastasis and growth of malignant cancers (Kim et al., 2016).
  • Immunological Studies :

    • The effect of water-soluble extracts from Isodon lophanthoides, potentially including Lophanthoidin B, on the expression of NF-κB protein and its role in immune hepatic injury has been studied. This research is relevant to understanding the immunological properties of Lophanthoidin B (Lai, 2011).
  • Atherosclerosis Research :

    • Studies on LOX-1 in atherosclerosis and vasculopathy provide insights into the role of oxidized low-density lipoprotein receptors in cardiovascular diseases. While not directly about Lophanthoidin B, this research might be relevant to understanding its effects on cardiovascular health (Tian et al., 2018).

properties

Product Name

Lophanthoidin B

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

2-[(4bS,8aS,9S,10S)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C24H32O8/c1-11(10-31-12(2)25)14-17(27)15-16(19(29)18(14)28)24(6)9-7-8-23(4,5)22(24)20(30)21(15)32-13(3)26/h11,20-22,27,30H,7-10H2,1-6H3/t11?,20-,21+,22+,24-/m1/s1

InChI Key

FOQUQAGAAHKGMV-QSNKTEHGSA-N

Isomeric SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3[C@@H]([C@H]2OC(=O)C)O)(C)C)C)O

SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2OC(=O)C)O)(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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